2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
Benzo[b]thiophene derivatives have been designed and synthesized for various biological applications . They have been studied for their potential anticancer effects .
Synthesis Analysis
A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives . In another study, a series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized .Molecular Structure Analysis
The proposed binding mode of certain benzo[b]thiophene-2-carboxamide derivatives and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .Chemical Reactions Analysis
Photocycloadditions of benzo[b]thiophene-2,3-dione with electron-rich and electron-deficient alkenes have been described . Olefins preferentially add at both carbonyl groups to give the head-to-head [4 + 2] cycloadducts .Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
The compound interacts with its target, the STING protein, by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction between the agonist and the CDN-binding domain of the STING protein . This interaction activates the STING protein .
Pharmacokinetics
The compound’s interaction with the sting protein suggests it is able to reach the endoplasmic reticulum where sting is located .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of double-stranded DNA (dsDNA) from viruses, bacteria, or the host can stimulate the production of cGAMP, which engages the adaptor protein STING . .
Future Directions
Biochemical Analysis
Biochemical Properties
2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their function and leading to various cellular responses.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can affect the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects . Moreover, this compound may alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it may cause toxic or adverse effects, including potential damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that may have distinct biological activities . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism, potentially leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell . Additionally, its localization and accumulation in certain tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution for therapeutic applications.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c19-17(22)16-13-8-4-9-14(13)25-18(16)20-15(21)10-5-11-26(23,24)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYOSYZSMXBNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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